![molecular formula C14H18N2OS B2365035 N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide CAS No. 2193937-12-9](/img/structure/B2365035.png)
N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide is a chemical compound with the molecular formula C14H18N2OS and a molecular weight of 262.37 g/mol. This compound is characterized by the presence of a thiomorpholine ring attached to a phenyl group, which is further connected to a prop-2-enamide moiety.
Preparation Methods
The synthesis of N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide typically involves the reaction of 2-(thiomorpholin-4-ylmethyl)aniline with acryloyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Addition: The prop-2-enamide moiety can participate in addition reactions with electrophiles or nucleophiles, leading to various substituted derivatives.
Scientific Research Applications
N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The thiomorpholine ring can interact with various enzymes and receptors, modulating their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects, particularly in modulating oxidative stress pathways.
Comparison with Similar Compounds
N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide can be compared with other similar compounds such as:
N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide: This compound has a morpholine ring instead of a thiomorpholine ring, which can lead to different chemical and biological properties.
N-[2-(Piperidin-4-ylmethyl)phenyl]prop-2-enamide: This compound contains a piperidine ring, which can also result in different reactivity and biological activities.
N-[2-(Pyrrolidin-4-ylmethyl)phenyl]prop-2-enamide:
This compound stands out due to the unique properties conferred by the thiomorpholine ring, which can enhance its reactivity and potential biological activities.
Properties
IUPAC Name |
N-[2-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-2-14(17)15-13-6-4-3-5-12(13)11-16-7-9-18-10-8-16/h2-6H,1,7-11H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPQXIUZSCOGLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1CN2CCSCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
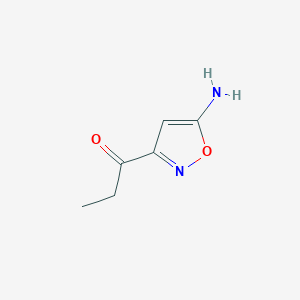
![1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2364954.png)

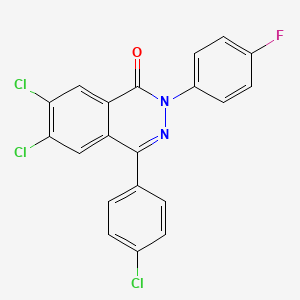
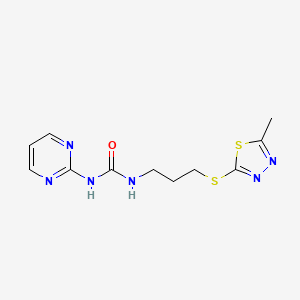
![N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2364960.png)
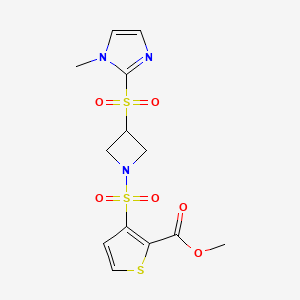
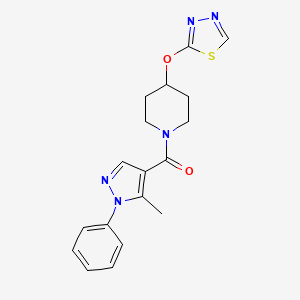
![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2364967.png)
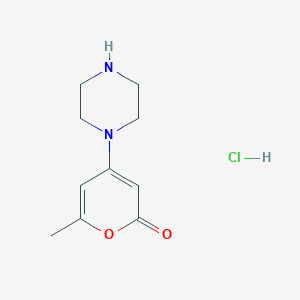
![3-benzyl-7-methyl-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2364970.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2364971.png)

![1-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2364973.png)
